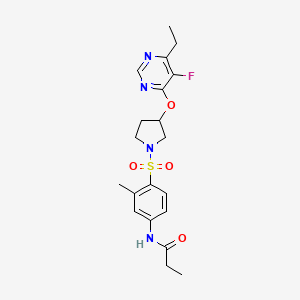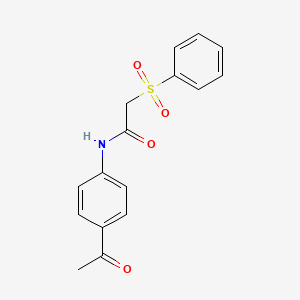
N-(4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide is a complex organic compound known for its potential applications in medicinal and chemical research. Structurally, it is distinguished by its combination of fluoropyrimidinyl, pyrrolidinyl, sulfonyl, and methylphenyl groups, which together impart unique properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide involves multi-step organic reactions. A typical pathway might start with the functionalization of the pyrrolidine ring and subsequent coupling reactions with the fluoropyrimidine and methylphenyl moieties under controlled temperature and solvent conditions.
Industrial Production Methods: In an industrial setting, large-scale synthesis would likely employ automated reactors for precision in temperature and pressure control, using standard organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Catalysts such as palladium on carbon (Pd/C) could be used to facilitate the coupling reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions: N-(4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide undergoes a variety of chemical reactions, including:
Oxidation and reduction reactions
Substitution reactions
Hydrolysis under acidic or basic conditions
Oxidation: : Typically achieved with agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Commonly involves hydrogenation using Pd/C.
Substitution: : Often involves halogenating agents such as N-bromosuccinimide (NBS).
Major Products: The primary products of these reactions vary based on the pathway but generally include modified pyrimidine and phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: In synthetic chemistry, this compound serves as a versatile intermediate in the construction of more complex molecules.
Biology: Its structural properties are investigated for potential bioactivity, including binding to biological targets like enzymes or receptors.
Medicine: Research explores its use in pharmaceuticals, particularly in designing drugs for conditions requiring precise interaction with cellular pathways.
Industry: Beyond medicinal chemistry, the compound’s sulfonyl and pyrimidinyl features make it a candidate for material science applications, including the development of new polymers or specialty chemicals.
Mécanisme D'action
The compound exerts its effects by interacting with specific molecular targets within biological systems. Its fluoro group and pyrrolidine ring play a critical role in binding to proteins, possibly inhibiting or modifying enzyme activity. These interactions are facilitated through hydrogen bonding, van der Waals forces, and π-π stacking interactions, impacting pathways involved in disease progression or cellular function.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar functional groups:
N-(4-((3-((6-ethyl-5-chloropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide: : Substituting fluorine with chlorine changes its reactivity and biological activity.
N-(4-((3-((6-methyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide: : The methyl group affects its pharmacokinetics and binding affinity.
This makes N-(4-((3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)-3-methylphenyl)propionamide unique due to its specific combination of functional groups and their synergistic effects.
Is there a particular section you'd like to dive deeper into or another compound you want to discuss?
Propriétés
IUPAC Name |
N-[4-[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]sulfonyl-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O4S/c1-4-16-19(21)20(23-12-22-16)29-15-8-9-25(11-15)30(27,28)17-7-6-14(10-13(17)3)24-18(26)5-2/h6-7,10,12,15H,4-5,8-9,11H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPVFBMVQBVQRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)S(=O)(=O)C3=C(C=C(C=C3)NC(=O)CC)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2503907.png)


![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2503911.png)

![N-(2-(6-((2-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2503913.png)
![1-[3-(3,5-Difluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2503914.png)
![[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2503919.png)



![5-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7-methoxy-5-azaspiro[2.4]heptane](/img/structure/B2503923.png)

